molecular formula C17H16N2O2 B2458381 (2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 485373-30-6

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B2458381
CAS No.: 485373-30-6
M. Wt: 280.327
InChI Key: XCHSCPVREJBDQF-ZROIWOOFSA-N
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Description

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that features a furan ring, a cyano group, and a mesityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl acrolein, which is then reacted with mesitylamine and a cyano group donor under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to the combination of the furan ring, cyano group, and mesityl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-7-12(2)16(13(3)8-11)19-17(20)14(10-18)9-15-5-4-6-21-15/h4-9H,1-3H3,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHSCPVREJBDQF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CO2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC=CO2)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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